![molecular formula C14H10O3 B3049212 2-Formylphenyl benzoate CAS No. 19820-51-0](/img/structure/B3049212.png)
2-Formylphenyl benzoate
Overview
Description
“2-Formylphenyl benzoate” is an organic compound with the molecular formula C14H10O3 . It is also known by other names such as Benzoylsalicylaldehyd, 2-Benzoyloxy-benzaldehyd, 2-benzoyloxy-benzaldehyde, and O-benzoylsalicylaldehyde .
Synthesis Analysis
The synthesis of 2-Formylphenyl benzoate can be achieved through a reaction involving salicylaldehyde and 2-bromoacetophenone in the presence of Cu(OAc)2.H2O . The reaction is carried out by heating the mixture at 100°C for 12 hours under air . The crude product obtained is then purified by silica gel column chromatography .
Molecular Structure Analysis
The molecular structure of 2-Formylphenyl benzoate consists of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey for the compound is DYNFCHNNOHNJFG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of 2-Formylphenyl benzoate is 226.22700 . Other physical and chemical properties such as density, boiling point, and melting point are not available .
Scientific Research Applications
Antibacterial Activity
A study by Abdel‐Galil et al. (2018) utilized 4-Formylphenyl benzoate as a precursor for constructing heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings. These compounds exhibited notable antibacterial activity against two types of bacteria, comparable to the standard chemotherapeutic Ampicillin.
Synthesis and Pharmacological Applications
Farooq and Ngaini (2019) discussed the applications of Methyl-2-formyl benzoate, a bioactive precursor in organic synthesis. This compound is known for its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for the search for new bioactive molecules (Farooq & Ngaini, 2019).
Solid Phase Synthesis of RNA and DNA-RNA Mixtures
Kempe et al. (1982) used 5'-0-(Dimethoxytrityl)-2'-0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides for selective benzoylation. This method facilitated the solid-phase synthesis of oligoribonucleotides on silica gel, contributing to advancements in RNA and DNA-RNA mixture preparation (Kempe et al., 1982).
Tyrosinase Inhibition and Pharmaceutical Uses
A 2017 study by Kwong et al. synthesized biphenyl-based compounds, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, demonstrating significant anti-tyrosinase activities. These compounds showed potential for clinical applications in treating hypertension and inflammation (Kwong et al., 2017).
Glycosylation Reactions in Plants
Lim et al. (2002) explored the glycosylation reactions in plants using benzoates, including 2-hydroxybenzoic acid and 4-hydroxybenzoic acid. They identified glycosyltransferases in Arabidopsis that showed activity toward these compounds, enhancing the understanding of benzoate metabolism in plants (Lim et al., 2002).
Liquid Crystalline Behavior
Veerabhadraswamy et al. (2015) synthesized compounds including (R)-4-{[(4-(octan-2-yloxy)phenyl)imino]methyl}phenyl 4-(n-alkoxy)benzoates, exhibiting promising liquid crystalline behavior for device applications. The study highlighted the influence of molecular structure on the stabilization of liquid crystal phases (Veerabhadraswamy et al., 2015).
Future Directions
properties
IUPAC Name |
(2-formylphenyl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-12-8-4-5-9-13(12)17-14(16)11-6-2-1-3-7-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQQPAHKZSMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406353 | |
Record name | Benzaldehyde, 2-(benzoyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylphenyl benzoate | |
CAS RN |
19820-51-0 | |
Record name | Benzaldehyde, 2-(benzoyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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